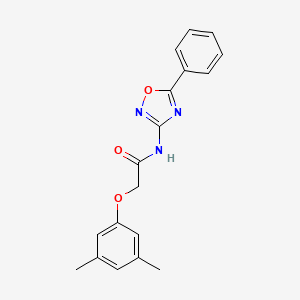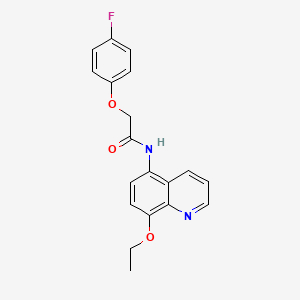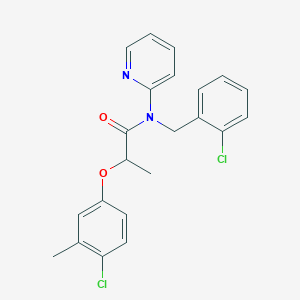![molecular formula C29H28N2O3 B11333074 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
-
Indole Core: : The indole moiety (1H-indol-3-yl) provides the aromatic backbone. Indoles are found in various natural products and have diverse biological activities.
-
Phenyl and Methoxyphenyl Groups: : Compound X features a phenyl ring (4-methoxyphenyl) attached to the indole core. The methoxy group (–OCH₃) enhances its lipophilicity and influences its interactions with biological targets.
-
Benzofuran Ring: : The benzofuran ring (3,5,6-trimethyl-1-benzofuran-2-carboxamide) contributes to the overall structure. Benzofurans exhibit interesting pharmacological properties.
准备方法
Compound X can be synthesized through a multistep process. Here’s a simplified route:
-
Formation of Intermediate: : Start with tryptamine (1) and react it with ibuprofen (2- (4-isobutylphenyl) propionic acid) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. This forms the intermediate N-[2-(1H-indol-3-yl)-2-(4-isobutylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide.
-
Methylation: : Next, methylate the phenolic oxygen using a suitable reagent to introduce the methoxy group.
-
Benzofuran Formation: : Cyclize the intermediate to form the benzofuran ring.
化学反应分析
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol or amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
科学研究应用
Compound X’s applications span multiple fields:
Medicine: Investigate its anti-inflammatory, analgesic, or antipyretic properties.
Chemistry: Explore its reactivity and potential as a synthetic intermediate.
Biology: Study its effects on cellular pathways and receptors.
Industry: Assess its industrial applications (e.g., as a starting material for drug synthesis).
作用机制
Compound X likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.
相似化合物的比较
Compound X’s uniqueness lies in its combination of indole, phenyl, and benzofuran moieties. Similar compounds include other indole-based derivatives and benzofurans .
属性
分子式 |
C29H28N2O3 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O3/c1-17-13-23-19(3)28(34-27(23)14-18(17)2)29(32)31-15-24(20-9-11-21(33-4)12-10-20)25-16-30-26-8-6-5-7-22(25)26/h5-14,16,24,30H,15H2,1-4H3,(H,31,32) |
InChI 键 |
MFNQYKIGTJODFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)


![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![2-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11333008.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333048.png)

![4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333065.png)
![8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333070.png)
